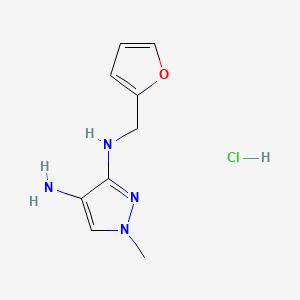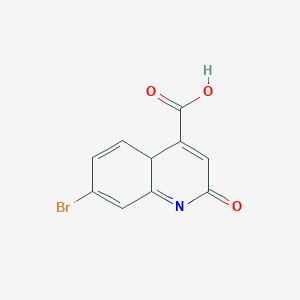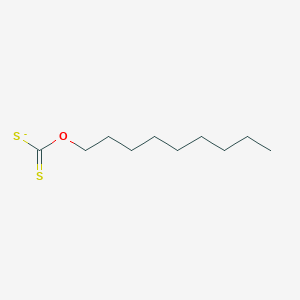
O-nonyl carbonodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-nonyl carbonodithioate is an organic compound with the molecular formula C10H19OS2. It belongs to the class of carbonodithioates, which are characterized by the presence of a carbonodithioate group (C=S) bonded to an alkyl group. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
O-nonyl carbonodithioate can be synthesized through the reaction of nonyl alcohol with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction typically proceeds as follows:
- Nonyl alcohol is reacted with carbon disulfide in the presence of sodium hydroxide.
- The mixture is stirred and heated to facilitate the reaction.
- The resulting product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or nickel, can enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
O-nonyl carbonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonodithioate group to a thiol or thioether.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Alkyl or aryl-substituted carbonodithioates.
Aplicaciones Científicas De Investigación
O-nonyl carbonodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a chain transfer agent in polymerization reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals, lubricants, and as a flotation agent in mineral processing.
Mecanismo De Acción
The mechanism of action of O-nonyl carbonodithioate involves its interaction with molecular targets through its carbonodithioate group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
O-ethyl S-(1-isobutoxyethyl) carbonodithioate: Used as a RAFT agent in polymerization.
O-isopropyl carbonodithioate: Utilized in the synthesis of thionocarbamates.
Coumarin-carbonodithioate derivatives: Studied for their anticancer potential.
Uniqueness
O-nonyl carbonodithioate is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. This makes it particularly suitable for applications requiring hydrophobic interactions and specific molecular recognition.
Propiedades
Fórmula molecular |
C10H19OS2- |
|---|---|
Peso molecular |
219.4 g/mol |
Nombre IUPAC |
nonoxymethanedithioate |
InChI |
InChI=1S/C10H20OS2/c1-2-3-4-5-6-7-8-9-11-10(12)13/h2-9H2,1H3,(H,12,13)/p-1 |
Clave InChI |
TVJLLHBUWBDVHC-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCOC(=S)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


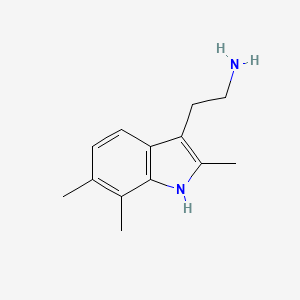
![8-bromo-4aH-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B15133398.png)

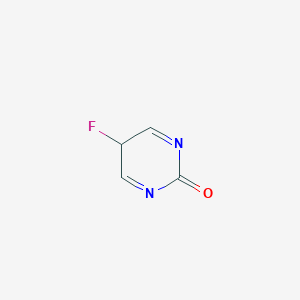
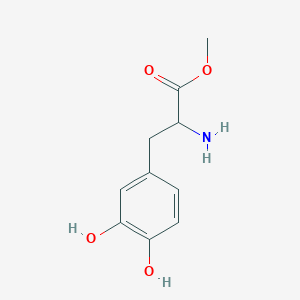
![N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B15133426.png)
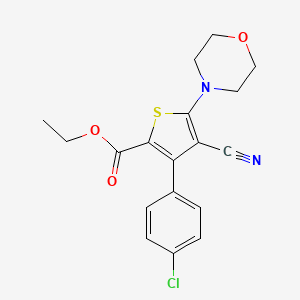

![N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide](/img/structure/B15133457.png)
![2,2-dimethyl-N-(4-oxo-3,7a-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B15133461.png)
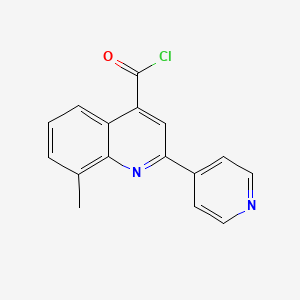
![5'-O-(4,4'-DiMethoxy)-3'-O-(t-butyldiMethylsilyl) uridine, 2'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoraMidite](/img/structure/B15133492.png)
